p/m-Toluene sulfonamide
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Overview
Description
p/m-Toluene sulfonamide: is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 171.22 g/mol and exhibits a melting point of approximately 137-141°C . This compound is composed of a toluene moiety attached to a sulfonamide group, featuring a benzene ring with a methyl group (CH3) attached to one carbon and a sulfonamide group (SO2NH2) attached to another .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation of Para-Toluenesulfonic Acid: This method involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst (organic boronic acid) and a 5A molecular sieve, and stirring the mixture at -10 to 0°C.
Reaction with Ammonia: p-Toluene sulfonamide can be obtained by reacting toluenesulfonyl chloride with ammonia.
Industrial Production Methods: Industrial production of p/m-Toluene sulfonamide typically involves the direct amidation of para-toluenesulfonic acid or the reaction of toluenesulfonyl chloride with ammonia. These methods are optimized for high yield and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p/m-Toluene sulfonamide can undergo oxidation reactions using reagents like KMnO4, OsO4, and CrO3.
Reduction: Reduction reactions can be performed using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: LDA, NEt3, Py, t-BuOK, DCC, SOCl2, RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions include various sulfonamides, sulfonic esters, and derivatives of ammonia .
Scientific Research Applications
Chemistry: p/m-Toluene sulfonamide is used as a key intermediate in the production of dyes, resins, and plasticizers. It serves as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final product .
Biology and Medicine: In biological research, this compound has been shown to inhibit cell proliferation in certain cancer cell lines by inducing G1 arrest of the cell cycle . It is also used in the synthesis of various pharmaceuticals and as a precursor for nitrogen-containing crown ethers .
Industry: The compound is widely used in the polymer industry as a curing agent and additive for high-performance materials . It is also employed in the synthesis of N-tosyl imines, which are useful intermediates in organic synthesis .
Mechanism of Action
p/m-Toluene sulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in cells . This inhibition disrupts cellular processes, leading to effects such as the arrest of the cell cycle in cancer cells . The compound targets multiple carbonic anhydrase isoforms, including carbonic anhydrase 2, 6, 9, and 12 .
Comparison with Similar Compounds
Sulfonamides: These include compounds like sulfanilamide and sulfamethoxazole, which are used as antibiotics.
Toluenesulfonyl Chloride: Used as a reagent in organic synthesis for introducing the sulfonamide group.
Uniqueness: p/m-Toluene sulfonamide is unique due to its dual functionality as both a nucleophile and an electrophile, making it a versatile intermediate in various chemical reactions . Its stability under normal conditions and low acute toxicity further contribute to its widespread use in industrial processes .
Properties
Molecular Formula |
C14H18N2O4S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methylbenzenesulfonamide;4-methylbenzenesulfonamide |
InChI |
InChI=1S/2C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5-7(6)11(8,9)10/h2*2-5H,1H3,(H2,8,9,10) |
InChI Key |
VXGAPBLISGTEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.CC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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